molecular formula C4H5N3O2 B131700 6-Aminouracil CAS No. 143519-00-0

6-Aminouracil

Cat. No. B131700
M. Wt: 127.1 g/mol
InChI Key: LNDZXOWGUAIUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminouracil is a chemical compound that belongs to the family of pyrimidines. It is a derivative of uracil, which is a naturally occurring nucleobase found in RNA. 6-Aminouracil has been extensively studied for its various applications in scientific research, particularly in the field of biochemistry.

Scientific Research Applications

Synthesis and Chemical Applications of 6-Aminouracil

6-Aminouracil is a versatile compound predominantly utilized as a foundational material in synthesizing a variety of heterocyclic structures. This compound's significance is particularly pronounced in the realm of multicomponent reactions (MCRs), where it serves as a key ingredient for synthesizing diverse organic compounds. For instance, it's used in the creation of various heterocyclic scaffolds such as pyrido-, pyrrolo-, and pyrimido-pyrimidines, as well as fused spirooxindole derivatives (Ziarani et al., 2016). Recent advancements in this domain have been significant, especially in the synthesis of fused uracils annulated with other heterocyclic rings. These developments are pivotal in addressing various biological and pharmacological targets, and have been summarized in a comprehensive review of modern synthetic strategies and research developments (Javahershenas, 2021).

Applications in Molecular Structure and Complex Formation

The utility of 6-Aminouracil extends to its role as a precursor in synthesizing numerous uracil derivatives of biological and pharmaceutical significance. For instance, its application in the efficient synthesis of a series of 8-substituted-azapurins, which have been thoroughly characterized in both solution and solid states, showcases its versatility. Notably, these synthesized compounds have been studied using various spectroscopic techniques, providing insights into their structural and electronic properties (Debnath et al., 2017).

Crystallography and Material Science Applications

Crystallization studies of 6-aminouracil have revealed its diversified applications in various fields, including material science. The compound exhibits rigid hydrogen-bonding sites, leading to the formation of distinct structures during crystallization attempts. This property has been leveraged in the examination of its preferred hydrogen-bonding frameworks, contributing to the understanding of molecular interactions in solid-state chemistry (Gerhardt & Bolte, 2013).

Biological and Pharmaceutical Applications

6-Aminouracil is instrumental in synthesizing various heterocyclic compounds, which are then evaluated for their biological activities, such as anticancer properties against specific cell lines. These synthesized compounds are further analyzed for their ability to inhibit certain enzymes, highlighting the compound's potential in drug discovery and pharmaceutical applications (Sarg & El-Shaer, 2014).

properties

IUPAC Name

6-amino-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDZXOWGUAIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061241
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminouracil

CAS RN

873-83-6
Record name 6-Aminouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminouracil
Reactant of Route 2
6-Aminouracil
Reactant of Route 3
Reactant of Route 3
6-Aminouracil
Reactant of Route 4
Reactant of Route 4
6-Aminouracil
Reactant of Route 5
Reactant of Route 5
6-Aminouracil
Reactant of Route 6
Reactant of Route 6
6-Aminouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.